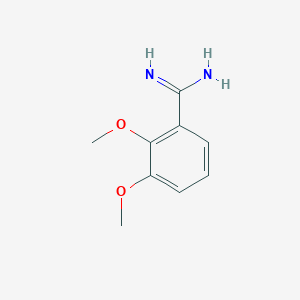

2,3-Dimethoxy-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCGPTXPVHYASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395235 | |

| Record name | 2,3-Dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144650-01-1 | |

| Record name | 2,3-Dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethoxy-benzamidine: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, 2,3-Dimethoxy-benzamidine is a noteworthy aromatic organic compound. This technical guide provides a thorough examination of its chemical characteristics, structural details, and potential applications, with a focus on data presentation, experimental procedures, and visual representations of its synthesis and potential mechanisms of action.

Core Chemical Properties

This compound, a member of the benzamidine class of compounds, is primarily recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a benzene ring substituted with a benzamidine group and two methoxy groups at the 2 and 3 positions, imparts specific chemical properties that are crucial for its reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 144650-01-1 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.21 g/mol | Calculated |

| Appearance | Grey solid | Vendor Data |

| Storage Conditions | 0-8 °C | Vendor Data |

| Solubility | Soluble in water and alcohol (predicted for hydrochloride salt) | [General knowledge for benzamidine hydrochlorides] |

Structural Information

The molecular structure of this compound consists of a central benzene ring. An amidine group (-C(=NH)NH₂) is attached to the first carbon of the ring. Two methoxy groups (-OCH₃) are attached to the second and third carbons of the ring.

SMILES: COC1=C(C=CC=C1)C(=N)N

While specific ¹H and ¹³C NMR spectra for this compound are not publicly available, data for the closely related compound, N-methoxy-N-methyl-2,3-dimethoxybenzamide, can provide insights into the expected chemical shifts for the aromatic and methoxy protons. In this related compound, the N-methyl and N-methoxy protons appear as broad humps at room temperature in the ¹H NMR spectrum, which resolve into sharp singlets at elevated temperatures, indicating the presence of rotamers.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of amidines from nitriles is the Pinner reaction.[2] This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically hydrogen chloride, to form an imino ester salt (a Pinner salt). Subsequent reaction of the Pinner salt with ammonia or an amine yields the desired amidine.[2]

A plausible synthetic route for this compound would start from 2,3-dimethoxybenzonitrile. A detailed, generalized protocol for the Pinner reaction is outlined below.

Step 1: Synthesis of 2,3-Dimethoxybenzaldehyde (Precursor)

A patented method describes the synthesis of the precursor, 2,3-dimethoxybenzaldehyde, from o-bromophenol. The process involves a formylation reaction to produce 3-bromo-2-hydroxybenzaldehyde, followed by reaction with sodium methoxide and dimethyl carbonate to yield 2,3-dimethoxybenzaldehyde.[3]

Step 2: Conversion to 2,3-Dimethoxybenzonitrile

The aldehyde can be converted to the nitrile through various standard organic chemistry methods, such as reaction with hydroxylamine to form an oxime, followed by dehydration.

Step 3: Pinner Reaction to form this compound

The following is a generalized procedure for the Pinner reaction:

-

Formation of the Pinner Salt: Anhydrous hydrogen chloride gas is passed through a solution of 2,3-dimethoxybenzonitrile in an anhydrous alcohol (e.g., ethanol). This reaction is typically carried out at low temperatures to prevent the formation of byproducts. The resulting imino ester hydrochloride (Pinner salt) often precipitates from the solution.

-

Ammonolysis: The isolated Pinner salt is then treated with a solution of ammonia in an alcohol (e.g., ethanolic ammonia) to form this compound. The reaction mixture is typically stirred at room temperature until the reaction is complete.

-

Isolation and Purification: The final product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or chromatography.

Caption: Pinner reaction workflow for the synthesis of this compound.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A general proposed HPLC method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). For benzamidine derivatives, an ion-pairing agent like hexanesulfonic acid may be added to the mobile phase to improve peak shape and retention.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (likely in the range of 220-280 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Temperature: Ambient or controlled (e.g., 25 °C).

Method development would require optimization of the mobile phase composition, pH, and gradient to achieve adequate separation from any impurities or related compounds.

Biological Activity and Potential Signaling Pathways

Benzamidine and its derivatives are well-known as competitive inhibitors of serine proteases, such as trypsin.[4][5] The amidine group mimics the protonated side chain of arginine and lysine, which are the natural substrates for these enzymes, allowing it to bind to the active site.

While specific enzyme inhibition data for this compound is not available, it is reasonable to hypothesize that it would also exhibit inhibitory activity against serine proteases. The methoxy substituents on the benzene ring would likely influence its binding affinity and selectivity for different proteases compared to the unsubstituted benzamidine. For instance, unsubstituted benzamidine has a reported Ki of 2.22 x 10⁻⁵ M for trypsin.[6] The electronic and steric effects of the dimethoxy substitution could either enhance or decrease this inhibitory potency.

The general mechanism of serine protease inhibition by benzamidine derivatives involves the binding of the positively charged amidinium group to the negatively charged aspartate residue in the S1 pocket of the enzyme's active site.

Caption: Competitive inhibition of a serine protease by this compound.

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and agrochemical research. While detailed experimental data for this specific isomer is limited in publicly accessible literature, its structural similarity to other well-characterized benzamidines allows for informed predictions regarding its chemical properties and biological activity. Further research is warranted to fully elucidate its physical and biological characteristics, which could pave the way for the development of novel enzyme inhibitors and other bioactive molecules.

References

- 1. prepchem.com [prepchem.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-Dimethoxy-benzamidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dimethoxy-benzamidine, including its chemical properties, potential therapeutic applications, and generalized experimental protocols. Due to the limited availability of data specific to the 2,3-isomer, this guide also draws upon information from structurally related benzamidine derivatives to infer potential areas of research and application.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 144650-01-1 | |

| Molecular Formula | C₉H₁₂N₂O₂ | |

| Molecular Weight | 180.20 g/mol | Calculated |

| IUPAC Name | 2,3-dimethoxybenzenecarboximidamide |

Introduction to Benzamidine and its Derivatives

Benzamidine is an aromatic organic compound that serves as a foundational structure for a wide range of derivatives with significant pharmacological applications. The core benzamidine structure is a competitive reversible inhibitor of trypsin and other serine proteases, which are crucial enzymes in various physiological and pathological processes. Consequently, benzamidine and its analogues are frequently utilized in protein crystallography and as starting points for the design of therapeutic agents.

The addition of methoxy groups to the benzene ring, as seen in this compound, can significantly modulate the compound's electronic properties, solubility, and biological activity. These modifications are a key strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.

Potential Therapeutic Applications

While specific research on this compound is limited, the broader class of benzamidine and benzamide derivatives has been extensively studied for various therapeutic applications. These areas represent promising avenues for the investigation of the 2,3-dimethoxy isomer.

-

Enzyme Inhibition: As a benzamidine derivative, this compound is predicted to exhibit inhibitory activity against serine proteases. This makes it a candidate for research in conditions where these enzymes are dysregulated, such as inflammation, cancer, and coagulation disorders.

-

Antimicrobial Activity: Various benzamidine and benzamide analogues have demonstrated significant antibacterial and antifungal properties. Novel benzamidine derivatives have been synthesized and shown to be effective against pathogenic bacteria, including those implicated in periodontal disease.

-

Anticancer and Anti-inflammatory Potential: The benzamide scaffold is present in numerous compounds investigated for their anti-cancer and anti-inflammatory effects. These activities are often linked to the inhibition of specific kinases or other signaling proteins.

-

Drug Development Intermediate: Dimethoxy-benzamidine derivatives serve as versatile intermediates in the synthesis of more complex pharmaceutical compounds, including those targeting enzymes and receptors for various diseases.

Generalized Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and biological evaluation of dimethoxy-benzamidine derivatives, based on established methodologies for similar compounds.

Synthesis of Dimethoxy-benzamidine Hydrochloride

A common route for the synthesis of benzamidine hydrochlorides involves a multi-step process starting from the corresponding benzonitrile.

Reaction Scheme:

Caption: Generalized synthetic pathway for this compound HCl.

Step-by-Step Protocol:

-

Formation of the Imino Ester Hydrochloride: 2,3-Dimethoxybenzonitrile is dissolved in anhydrous ethanol and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then sealed and stirred at room temperature for an extended period (e.g., 48 hours). The solvent is evaporated under reduced pressure to yield the crude imino ester hydrochloride.

-

Amination to Form Benzamidine Hydrochloride: The crude imino ester is dissolved in an appropriate alcohol, and a source of ammonia (e.g., ammonium chloride or ammonia gas) is added. The mixture is heated in a sealed vessel (e.g., an autoclave) at elevated temperatures and pressures.

-

Purification: After the reaction, the mixture is cooled, and any unreacted starting materials are removed by extraction. The benzamidine hydrochloride product is then separated from inorganic salts by extraction with a hot polar solvent like acetonitrile or ethanol. The final product can be further purified by recrystallization.

In Vitro Antimicrobial Activity Assay (Microbroth Dilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Compound Stock Solution: A stock solution of this compound hydrochloride is prepared in a suitable solvent (e.g., DMSO or water).

-

Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing the appropriate microbial growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated at the optimal temperature and duration for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Potential Signaling Pathways and Molecular Targets

Given the established activity of benzamidine as a serine protease inhibitor, a primary mechanism of action for this compound is likely the modulation of protease-mediated signaling pathways.

Caption: Conceptual diagram of potential molecular targets and downstream effects.

This diagram illustrates that this compound, as a benzamidine derivative, may interact with various molecular targets, leading to a range of cellular responses. The specific affinity and inhibitory constants for each target would need to be determined experimentally.

Conclusion

This compound is a chemical entity with significant potential for further research and development. While specific data for this isomer is not widely available, the well-documented activities of the broader benzamidine and benzamide classes of compounds provide a strong rationale for its investigation as a serine protease inhibitor, an antimicrobial agent, and a scaffold for the development of novel therapeutics. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the chemical and biological properties of this promising compound.

Spectroscopic Profile of 2,3-Dimethoxy-benzamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3-Dimethoxy-benzamidine. Due to the limited availability of experimentally derived public data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a characteristic Infrared (IR) absorption table. Detailed, generalized experimental protocols for the acquisition of these spectra are provided to guide researchers in the analytical characterization of this compound and related novel compounds. This guide is intended to serve as a valuable resource for scientists engaged in synthetic chemistry, drug discovery, and materials science, facilitating the identification and characterization of this and similar molecular entities.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra for this compound, the following data has been generated based on computational prediction models. These predictions offer a valuable reference for the anticipated spectroscopic characteristics of the molecule.

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. Predictions are based on established algorithms that consider the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.0 | m | 3H | Ar-H |

| ~6.0 - 5.5 | br s | 2H | -NH₂ |

| ~3.9 | s | 3H | OCH₃ |

| ~3.8 | s | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~165 | C=N |

| ~152 | Ar-C-O |

| ~147 | Ar-C-O |

| ~124 | Ar-C |

| ~122 | Ar-C |

| ~115 | Ar-C |

| ~112 | Ar-C |

| ~61 | OCH₃ |

| ~56 | OCH₃ |

Predicted Infrared (IR) Spectroscopy Data

The following table outlines the expected characteristic IR absorption bands for the functional groups present in this compound.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3200 | Medium, Broad | N-H Stretch | Amidine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium | C-H Stretch | Methoxy (-OCH₃) |

| ~1650 | Strong | C=N Stretch | Amidine |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250 - 1000 | Strong | C-O Stretch | Aryl Ether |

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is predicted based on the stability of the resulting fragments.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 180 | [M]⁺ |

| 165 | [M - NH]⁺ |

| 149 | [M - OCH₃]⁺ |

| 135 | [M - NH - OCH₃]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, IR, and MS spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Sample of this compound (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

If an internal standard is not included in the solvent, add a small amount of TMS.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

-

Solid sample of this compound.

-

Potassium Bromide (KBr), IR grade (for pellet method).

-

Spatula, agate mortar and pestle.

Procedure (ATR Method):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI source).

-

Solvent (e.g., methanol, acetonitrile).

-

Sample of this compound.

Procedure (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to include the expected molecular weight of the compound.

-

Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan by selecting the molecular ion peak as the precursor ion.

Visualization of Analytical Workflow

The logical flow of spectroscopic data analysis for structural elucidation is a critical process for researchers. The following diagrams, generated using the DOT language, illustrate this workflow.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Caption: Logical relationships in NMR data interpretation for structural determination.

Navigating the Physicochemical Landscape of 2,3-Dimethoxy-benzamidine: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the solubility and stability of 2,3-Dimethoxy-benzamidine, a key intermediate in pharmaceutical synthesis. This whitepaper provides a detailed overview of the compound's physicochemical properties, offering valuable data and experimental protocols to guide its handling, formulation, and development.

While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from its parent compound, benzamidine hydrochloride, to provide a robust predictive analysis. The inclusion of two methoxy groups on the benzamidine structure is noted to enhance its solubility and reactivity.

This technical guide aims to be an essential resource for scientists working with this compound and other benzamidine derivatives, facilitating more informed decisions in the laboratory and accelerating the drug development process.

Physicochemical Properties

This compound is a substituted benzamidine derivative with the molecular formula C9H12N2O2. The presence of the two methoxy groups at the 2 and 3 positions of the phenyl ring influences its electronic properties and, consequently, its solubility and stability. For the purpose of this guide, and due to the limited availability of specific data for the 2,3-dimethoxy derivative, data for the parent compound, benzamidine hydrochloride, will be used as a primary reference.

Solubility Profile

Understanding the solubility of this compound is critical for its use in various experimental and manufacturing processes. The following table summarizes the reported solubility of the closely related benzamidine hydrochloride in various common solvents. It is anticipated that this compound would exhibit comparable or potentially enhanced solubility in organic solvents due to the lipophilic nature of the methoxy groups.

Table 1: Solubility of Benzamidine Hydrochloride

| Solvent | Solubility (mg/mL) |

| Water | >15 |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

Stability Profile

The stability of this compound is a crucial factor for its storage, handling, and formulation. This section details its stability under various conditions, with a focus on hydrolysis, photostability, and thermal stability.

Hydrolytic Stability

Benzamidine and its derivatives are known to be susceptible to hydrolysis, particularly in aqueous basic solutions, leading to the formation of the corresponding benzoic acid derivative. A study on the hydrolysis of unsubstituted benzamidinium revealed a pH-dependent degradation. The hydrolysis is significantly slower at neutral and acidic pH compared to basic conditions.

Table 2: Hydrolysis of Unsubstituted Benzamidinium in Aqueous Base at Room Temperature

| pH | Half-life (t½) |

| 9 | 300 days |

| 11 | 6 days |

| 13 | 15 hours |

Given this information, it is recommended to maintain solutions of this compound at a neutral or slightly acidic pH to minimize hydrolytic degradation.

Photostability

Benzamidine derivatives have been shown to be sensitive to light, especially in solution. While specific quantitative photostability data for this compound is not available, studies on related compounds indicate that exposure to UV light can lead to degradation. Therefore, it is recommended to protect solutions of this compound from light.

Thermal Stability

In solid form, benzamidine hydrochloride is generally stable at ambient temperatures. However, in solution, elevated temperatures can accelerate degradation processes, including hydrolysis. Recommended storage conditions for solid this compound are between 0 and 8 °C.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This protocol outlines the shake-flask method, a common technique for determining the thermodynamic solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent). The excess solid should be visually apparent.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation at a high speed or by filtration through a suitable membrane filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Caption: Workflow for a Forced Degradation Study.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat if necessary (e.g., at 60°C).

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C).

-

Photodegradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

-

Evaluation: Determine the percentage of degradation and identify the major degradation products, potentially using mass spectrometry (LC-MS).

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its core structure, benzamidine, is a known inhibitor of serine proteases. The logical relationship for its potential biological activity is based on this inhibitory action.

Caption: Potential Mechanism of Action of Benzamidine Derivatives.

This diagram illustrates the potential interaction of the protonated form (amidinium cation) of this compound with the active site of a serine protease, leading to the inhibition of its enzymatic activity. This is a common mechanism for many benzamidine-based inhibitors.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily through the lens of its parent compound, benzamidine hydrochloride. The provided data and experimental protocols offer a practical framework for researchers and drug development professionals to handle, formulate, and analyze this important pharmaceutical intermediate. Further specific studies on this compound are warranted to establish its precise physicochemical profile.

Potential biological activities of dimethoxy-benzamidine compounds

An In-depth Technical Guide to the Potential Biological Activities of Dimethoxy-Benzamidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The benzamidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a variety of biological targets, primarily serine proteases. The addition of dimethoxy functional groups to the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and biological activity. This technical guide provides a comprehensive overview of the known and potential biological activities of dimethoxy-benzamidine compounds and their derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental processes.

Antimicrobial Activity

Derivatives of 3,4-dimethoxybenzohydrazide, which share a core structural similarity with dimethoxy-benzamidine, have demonstrated notable antimicrobial properties. These compounds have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Efficacy

The antimicrobial activities of a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives (compounds 4a-j ) have been quantified through various assays. The data, including zones of inhibition, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC), are summarized below.

Table 1: In Vitro Antibacterial Activity of N'-benzylidene-3,4-dimethoxybenzohydrazide Derivatives

| Compound | S. aureus (MIC, µM) | A. baumanii (MIC, µM) | S. typhi (MIC, µM) | E. coli (MIC, µM) | P. aeruginosa (MIC, µM) |

| 4a | 101.7 | >406.8 | 101.7 | 203.4 | >406.8 |

| 4h | 60.1 | 120.2 | 60.1 | 120.2 | 60.1 |

| 4i | 108.4 | 54.2 | 108.4 | 54.2 | 108.4 |

| Vancomycin | 3.45 | - | - | - | - |

| Ceftriaxone | - | 112.7 | 112.7 | 56.35 | 225.4 |

Table 2: In Vitro Antifungal Activity of N'-benzylidene-3,4-dimethoxybenzohydrazide Derivatives against C. albicans

| Compound | Zone of Inhibition (cm) | MIC (µM) |

| 4a | 2.4 | 101.7 |

| 4h | 2.1 | 120.2 |

| 4i | 1.9 | 216.8 |

| Amphotericin B | 2.8 | 2.7 |

Experimental Protocols

A. Synthesis of N'-benzylidene-3,4-dimethoxybenzohydrazide Derivatives A general three-step synthesis is employed for these derivatives:

-

Esterification: 3,4-dimethoxybenzoic acid is esterified using methanol in the presence of a catalytic amount of sulfuric acid to yield the corresponding methyl ester.

-

Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate in ethanol to form the 3,4-dimethoxybenzohydrazide intermediate.

-

Condensation: Finally, the hydrazide intermediate is condensed with various substituted aromatic aldehydes to furnish the target N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives.

B. Agar Well Diffusion Assay This method provides a preliminary evaluation of antimicrobial activity.

-

Preparation: A standardized microbial inoculum is uniformly spread onto the surface of a sterile agar plate.

-

Well Creation: Wells of a fixed diameter (e.g., 6-8 mm) are created in the agar using a sterile borer.

-

Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.

C. Micro Broth Dilution Method (for MIC and MBC Determination) This quantitative method determines the minimum concentration of a compound that affects microbial growth.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated for a specified period (e.g., 24 hours at 37°C).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no visible growth is sub-cultured onto fresh, compound-free agar plates. After incubation, the lowest concentration that results in no microbial growth on the agar is recorded as the MBC.

Visualization: Antimicrobial Drug Discovery Workflow

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Anticancer Activity

While data on dimethoxy-benzamidines themselves are sparse, related benzamidine and benzamide structures have shown significant potential as anticancer agents. For instance, a novel bithiophene-fluorobenzamidine (BFB) demonstrated potent antiproliferative activity against HCT-116 colon cancer cells with an IC50 of approximately 0.3 µg/ml. This suggests that the benzamidine core is a viable pharmacophore for anticancer drug design.

Data Presentation: Cytotoxicity of Related Benzamide/Benzamidine Derivatives

The following table presents the cytotoxic activity of various related compounds against different cancer cell lines, providing a benchmark for the potential of dimethoxy-benzamidine analogues.

Table 3: In Vitro Anticancer Activity of Benzamide and Benzamidine Derivatives

| Compound Class | Derivative | Cell Line | IC50 | Reference |

| Bithiophene-Fluorobenzamidine | BFB | HCT-116 (Colon) | ~0.3 µg/mL | |

| Benzylidenesulfonamides | 4e (4-(dimethylamino)benzylidene) | MCF-7 (Breast) | 28.2 µg/mL | |

| Benzylidenesulfonamides | 4c (4-methoxybenzylidene) | MCF-7 (Breast) | 37.8 µg/mL | |

| N'-benzylidene-3,4-dimethoxybenzohydrazide | 4i | HCT-116 (Colon) | 304.7 µM | |

| N'-benzylidene-3,4-dimethoxybenzohydrazide | 4a | HCT-116 (Colon) | 406.8 µM | |

| 4-methoxy-3-arylamido-N- (substitutedphenyl)benzamides | 6c | Platelet Aggregation (ADP-induced) | 3.84 µM | |

| 4-methoxy-3-arylamido-N- (substitutedphenyl)benzamides | 6f | Platelet Aggregation (AA-induced) | 3.12 µM |

Experimental Protocol: MTT Assay for Cytotoxicity[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plate is incubated for a specified duration (typically 48-72 hours) to allow the compound to exert its effect.

-

MTT Addition: After incubation, 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization: MTT Assay Workflow

Caption: General workflow of the MTT cytotoxicity assay.

Enzyme Inhibition: Serine Proteases

Benzamidine is a classic competitive inhibitor of trypsin and other trypsin-like serine proteases, including plasmin and thrombin. It functions by binding to the active site of the enzyme, specifically interacting with the aspartate residue (Asp189) at the bottom of the S1 specificity pocket, thus preventing substrate binding. 3,4-Dimethoxy-benzamidine HCl is specifically noted for its potential application in enzyme inhibition studies.

Data Presentation: Inhibition Constants for Benzamidine Derivatives

Table 4: Inhibition of Serine Proteases by Benzamidine Derivatives

| Inhibitor | Enzyme | Inhibition Type | Ki Value | Reference |

| Benzamidine | Trypsin | Competitive | - | |

| Benzamidine | Plasmin | Competitive | - | |

| Benzamidine | Thrombin | Competitive | - | |

| Pentamidine (Bivalent) | Plasmin | Competitive | 2.1 ± 0.8 µM | |

| Tri-AMB (Trivalent) | Plasmin | Competitive | 3.9 ± 1.7 µM |

Experimental Protocol: General Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a serine protease like trypsin using a chromogenic substrate.

-

Reagents:

-

Enzyme solution (e.g., bovine trypsin in HCl).

-

Assay buffer (e.g., Tris-HCl with CaCl2).

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA).

-

Inhibitor stock solution (test compound in DMSO or buffer).

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer to all wells.

-

Add varying concentrations of the inhibitor solution to the test wells. Add vehicle to control wells.

-

Add the enzyme solution to all wells except for the blank (substrate control).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Measure the rate of increase in absorbance at 405 nm, which corresponds to the release of p-nitroaniline as the substrate is hydrolyzed by the enzyme.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%.

-

To determine the inhibition constant (Ki) and the mode of inhibition, the assay can be repeated with multiple substrate concentrations and the data analyzed using Lineweaver-Burk or Michaelis-Menten plots.

-

Visualization: Mechanism of Competitive Inhibition

Caption: Competitive inhibition of a serine protease by benzamidine.

Other Potential Biological Activities

Gastroprokinetic Effects

A specific derivative, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride (HSR-803), has been identified as a promising gastroprokinetic agent. In animal models, HSR-803 was shown to significantly enhance gastric emptying and increase small intestinal transit. Its mechanism is believed to involve cholinergic stimulation, making it a potential candidate for treating conditions like non-ulcer dyspepsia.

Antiplatelet Aggregation

While not dimethoxy-benzamidines, a series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides demonstrated significant in vitro antiplatelet aggregation activities. Compounds were effective against aggregation induced by both adenosine diphosphate (ADP) and arachidonic acid (AA), with some derivatives showing IC50 values in the low micromolar range (3-4 µM) and exhibiting low cellular toxicity. This highlights another potential therapeutic avenue for methoxy-substituted benzamide scaffolds.

Conclusion

Dimethoxy-benzamidine compounds and their close structural analogues represent a versatile class of molecules with a broad spectrum of potential biological activities. The evidence points towards significant opportunities in the development of novel antimicrobial, anticancer, and enzyme-inhibiting agents. The dimethoxy substitution pattern clearly influences the activity profile, as seen in the potent antimicrobial effects of 3,4-dimethoxybenzohydrazide derivatives. Future research should focus on synthesizing and screening a wider array of dimethoxy-benzamidine isomers and derivatives to fully elucidate their structure-activity relationships and identify lead compounds for further preclinical and clinical development. The detailed protocols and summarized data within this guide serve as a foundational resource for researchers embarking on this promising area of drug discovery.

An In-Depth Technical Guide to 2,3-Dimethoxybenzamidine as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethoxybenzamidine is a valuable, yet under-documented, precursor in organic synthesis, particularly for the construction of heterocyclic scaffolds of medicinal interest. Its bifunctional nature, combining a reactive amidine group with a substituted phenyl ring, allows for its versatile use in the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,3-dimethoxybenzamidine, with a focus on its role as a building block for bioactive compounds. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and development.

Introduction

Benzamidine derivatives are a cornerstone in medicinal chemistry, known for their ability to participate in a wide range of chemical transformations to form diverse heterocyclic systems. The amidine functional group, with its two nitrogen atoms, is a key pharmacophore in many biologically active molecules, acting as a strong basic center and a hydrogen bond donor/acceptor. The 2,3-dimethoxy substitution pattern on the phenyl ring further modulates the electronic and steric properties of the molecule, influencing its reactivity and the biological activity of its derivatives. This guide aims to consolidate the available information on 2,3-dimethoxybenzamidine and present it in a practical format for synthetic chemists and drug discovery scientists.

Synthesis of 2,3-Dimethoxybenzamidine

The primary route for the synthesis of 2,3-dimethoxybenzamidine is through the Pinner reaction, starting from the readily available 2,3-dimethoxybenzonitrile. This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester (Pinner salt), which is then converted to the amidine upon treatment with ammonia.

Synthesis of 2,3-Dimethoxybenzamidine Hydrochloride via the Pinner Reaction

A general two-step procedure for the synthesis of 2,3-dimethoxybenzamidine hydrochloride is outlined below. This protocol is adapted from established Pinner reaction methodologies.[1][2]

Step 1: Formation of the Ethyl 2,3-dimethoxybenzenecarboximidate Hydrochloride (Pinner Salt)

Anhydrous hydrogen chloride gas is bubbled through a solution of 2,3-dimethoxybenzonitrile in anhydrous ethanol at low temperature. The acidic conditions promote the formation of the nitrilium ion, which is then attacked by the ethanol to yield the corresponding imino ester hydrochloride.

Step 2: Ammonolysis of the Pinner Salt to 2,3-Dimethoxybenzamidine Hydrochloride

The isolated Pinner salt is then reacted with a source of ammonia, such as a solution of ammonia in ethanol, to displace the ethoxy group and form the final amidine hydrochloride product.

Experimental Protocol: Synthesis of 2,3-Dimethoxybenzamidine Hydrochloride

Materials:

-

2,3-Dimethoxybenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia solution in Ethanol (e.g., 2 M)

Procedure:

Step 1: Formation of Ethyl 2,3-dimethoxybenzenecarboximidate Hydrochloride

-

A solution of 2,3-dimethoxybenzonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

The solution is cooled to 0 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the stirred solution for 1-2 hours, ensuring the reaction mixture remains saturated with HCl.

-

The flask is sealed and allowed to stand at 0-5 °C for 24-48 hours, during which time the Pinner salt may precipitate.

-

Anhydrous diethyl ether is added to the reaction mixture to precipitate the product completely.

-

The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the crude ethyl 2,3-dimethoxybenzenecarboximidate hydrochloride.

Step 2: Ammonolysis to 2,3-Dimethoxybenzamidine Hydrochloride

-

The crude Pinner salt from Step 1 is dissolved in anhydrous ethanol.

-

The solution is cooled to 0 °C, and a solution of ammonia in ethanol (2-3 eq) is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The solvent is removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether to induce crystallization.

-

The solid product, 2,3-dimethoxybenzamidine hydrochloride, is collected by filtration, washed with diethyl ether, and dried.

Physicochemical Properties

While extensive experimental data for 2,3-dimethoxybenzamidine is not widely published, the following table summarizes its key identifiers and calculated properties.

| Property | Value |

| CAS Number | 144650-01-1 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in polar organic solvents and water (as hydrochloride salt) |

Applications in Organic Synthesis: Precursor to Heterocycles

The primary utility of 2,3-dimethoxybenzamidine in organic synthesis lies in its role as a precursor for the construction of various heterocyclic systems, particularly those of interest in drug discovery. The amidine moiety serves as a versatile building block for cyclocondensation reactions.

Synthesis of Substituted Pyrimidines

A common and powerful application of benzamidines is in the synthesis of 2,4,6-trisubstituted pyrimidines through condensation with 1,3-dicarbonyl compounds. This reaction provides a straightforward entry to a class of compounds with a broad range of biological activities.

Experimental Protocol: Synthesis of 2-(2,3-Dimethoxyphenyl)-4,6-dimethylpyrimidine

This protocol is a representative example of the synthesis of a substituted pyrimidine from 2,3-dimethoxybenzamidine and acetylacetone.

Materials:

-

2,3-Dimethoxybenzamidine Hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Sodium Ethoxide

-

Ethanol

Procedure:

-

Sodium metal (1.1 eq) is dissolved in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

2,3-Dimethoxybenzamidine hydrochloride (1.0 eq) is added to the sodium ethoxide solution, and the mixture is stirred for 30 minutes at room temperature to liberate the free base.

-

Acetylacetone (1.0 eq) is added to the reaction mixture.

-

The mixture is heated at reflux for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford 2-(2,3-dimethoxyphenyl)-4,6-dimethylpyrimidine.

Potential for Other Heterocyclic Systems

Beyond pyrimidines, 2,3-dimethoxybenzamidine can potentially serve as a precursor for other important heterocyclic scaffolds, including:

-

Triazines: By reacting with appropriate 1,2,4-tricarbonyl or related synthons.

-

Quinazolines: Through condensation with ortho-aminoaryl aldehydes or ketones, or via other multi-component reactions.

The development of specific protocols for these transformations using 2,3-dimethoxybenzamidine represents an area for further research.

Data Presentation

Due to the limited availability of published experimental data specifically for 2,3-dimethoxybenzamidine and its derivatives, this section provides a template for the type of quantitative data that should be collected and organized. Researchers are encouraged to populate this data as it becomes available.

Table 1: Physicochemical and Spectroscopic Data for 2,3-Dimethoxybenzamidine Hydrochloride

| Parameter | Value |

| Melting Point (°C) | Data not available |

| ¹H NMR (ppm) | Data not available |

| ¹³C NMR (ppm) | Data not available |

| Mass Spec (m/z) | Data not available |

| IR (cm⁻¹) | Data not available |

Table 2: Reaction Data for the Synthesis of 2-(2,3-Dimethoxyphenyl)-4,6-dimethylpyrimidine

| Parameter | Value |

| Yield (%) | Data not available |

| Melting Point (°C) | Data not available |

| ¹H NMR (ppm) | Data not available |

| ¹³C NMR (ppm) | Data not available |

| Mass Spec (m/z) | Data not available |

| IR (cm⁻¹) | Data not available |

Signaling Pathways and Drug Development

While no specific signaling pathways have been directly linked to 2,3-dimethoxybenzamidine in the literature, its derivatives, particularly pyrimidines and quinazolines, are known to target a wide range of biological pathways implicated in various diseases. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature these heterocyclic cores. The 2,3-dimethoxy substitution pattern can influence the binding affinity and selectivity of these compounds for their target proteins.

The general workflow for utilizing 2,3-dimethoxybenzamidine in a drug discovery program would involve its use as a scaffold to generate a library of diverse heterocyclic compounds. These compounds would then be screened against a panel of biological targets, such as kinases, proteases, or G-protein coupled receptors. Hits from this initial screening would then undergo further optimization of their structure-activity relationship (SAR) to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

2,3-Dimethoxybenzamidine holds significant potential as a versatile precursor in organic synthesis, particularly for the generation of libraries of heterocyclic compounds for drug discovery. While specific experimental data for this compound is currently scarce in the public domain, this guide provides a solid foundation for its synthesis and application based on well-established chemical principles. The detailed protocols and workflow diagrams presented herein are intended to empower researchers to explore the utility of this promising building block in their synthetic endeavors. Further research into the reactivity of 2,3-dimethoxybenzamidine and the biological activities of its derivatives is warranted and encouraged.

References

Exploratory Studies on the Mechanism of Action of 2,3-Dimethoxy-benzamidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxy-benzamidine is a versatile chemical compound recognized for its utility as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its chemical structure, featuring a benzamidine core with two methoxy groups, imparts favorable properties such as enhanced solubility and reactivity, making it a valuable building block in pharmaceutical and agrochemical research.[1] While extensive research details the application of this compound in the synthesis of targeted therapeutic agents, including high-affinity ligands for CNS dopamine D2 receptors, a comprehensive understanding of its intrinsic mechanism of action remains an area of active investigation.[2] This technical guide synthesizes the available information on the broader class of benzamidine derivatives to infer potential mechanisms of action for this compound and to provide a framework for future exploratory studies.

Postulated Mechanisms of Action Based on Benzamidine and its Derivatives

The mechanism of action for this compound has not been fully elucidated in publicly available research. However, based on the well-established activities of the parent compound, benzamidine, and other substituted benzamidine derivatives, several potential mechanisms can be proposed.

Inhibition of Serine Proteases

Benzamidine is a well-documented reversible, competitive inhibitor of trypsin and trypsin-like serine proteases.[3][4] The core benzamidine moiety is known to interact with the S1 pocket of these enzymes.[5] This interaction is a hallmark of this class of inhibitors.[5] It is plausible that this compound retains this inhibitory activity. The methoxy substitutions on the phenyl ring could modulate the binding affinity and selectivity for different serine proteases.

Table 1: Inhibitory Activity of Benzamidine Against Serine Proteases

| Enzyme | Inhibition Constant (Ki) | Notes |

| Trypsin | 19 µM | Reversible, competitive inhibition.[4] |

| Boar Sperm Acrosin | 4 µM | - |

Modulation of Cell Signaling Pathways

Recent studies on various benzamide and benzimidazole derivatives have revealed their capacity to modulate key cellular signaling pathways implicated in cancer and inflammatory diseases. This suggests that this compound could potentially exert its effects through similar mechanisms.

-

Hedgehog Signaling Pathway: Certain 2-methoxybenzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis that is often dysregulated in cancer.[6][7] These compounds target the Smoothened (Smo) receptor, a key component of the Hh pathway.[6][7]

-

NOD2 Signaling Pathway: Benzimidazole diamides have been identified as selective inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway.[8][9] NOD2 is an intracellular pattern recognition receptor involved in the inflammatory response to bacterial components.[8][9]

Key Experimental Protocols for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of this compound, a series of well-defined experimental protocols should be employed.

Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of serine proteases.

Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of the target serine protease (e.g., trypsin) and a corresponding chromogenic or fluorogenic substrate at known concentrations in an appropriate assay buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of this compound.

-

Incubate the mixture for a predetermined period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. Further kinetic studies (e.g., Michaelis-Menten kinetics in the presence of the inhibitor) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Cell-Based Signaling Pathway Analysis

Objective: To assess the effect of this compound on specific signaling pathways (e.g., Hedgehog, NF-κB).

Methodology (Example: Hedgehog Pathway Luciferase Reporter Assay):

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., Shh-LIGHT2 cells, which contain a Gli-responsive luciferase reporter construct).

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration. Include a positive control (e.g., a known Smo inhibitor like vismodegib) and a negative control (vehicle).

-

Pathway Activation: Stimulate the Hedgehog pathway using a recombinant Shh ligand or a Smo agonist (e.g., SAG).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration). Calculate the IC50 value for the inhibition of pathway activation.

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential signaling pathways and experimental approaches, the following diagrams are provided.

Caption: Postulated inhibition of the Hedgehog signaling pathway by this compound.

Caption: A logical workflow for the experimental investigation of this compound's mechanism.

While this compound is a valuable synthetic intermediate, its own biological mechanism of action is not yet well-defined. Based on the known activities of the benzamidine scaffold and related methoxybenzamide derivatives, promising avenues for investigation include its potential as a serine protease inhibitor and a modulator of key cellular signaling pathways such as the Hedgehog pathway. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to undertake exploratory studies aimed at elucidating the precise molecular targets and mechanisms of action of this compound. Such studies are crucial for unlocking the full therapeutic potential of this and related compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzamidine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3,5-Dimethoxy-benzamidine HCl [benchchem.com]

- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]

In Silico Analysis of 2,3-Dimethoxy-benzamidine: A Technical Guide to Modeling Interactions with Serine Proteases

For Immediate Release

This technical whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the in silico modeling of 2,3-Dimethoxy-benzamidine interactions, with a focus on its potential as a serine protease inhibitor. Due to the absence of specific published studies on the direct interaction of this compound with protein targets, this guide outlines a robust, hypothetical in silico study targeting human trypsin as a representative serine protease. The methodologies, data presentation, and visualizations provided herein serve as a detailed framework for conducting such an investigation.

Introduction

Benzamidine and its derivatives are a well-established class of competitive inhibitors for serine proteases, a broad family of enzymes involved in physiological processes ranging from digestion to blood coagulation.[1][2] The inhibitory mechanism typically involves the positively charged amidine group forming a salt bridge with a conserved aspartate residue in the S1 specificity pocket of the enzyme. The substitution pattern on the benzamidine ring plays a crucial role in modulating the binding affinity and selectivity, influenced by factors such as hydrophobicity, electronic properties, and steric bulk.[1] This guide details a hypothetical in silico approach to characterize the binding of this compound to human trypsin, a model serine protease.

Proposed Target and Signaling Context

Human trypsin is selected as the target protein for this hypothetical study due to the extensive structural and functional data available, and its well-characterized interaction with the parent benzamidine molecule. Trypsin is a key digestive enzyme, and its dysregulation is implicated in various pathological conditions. Understanding the interaction of substituted benzamidines with trypsin can provide a foundation for designing more selective inhibitors for other therapeutically relevant serine proteases like thrombin and plasmin.

Methodologies for In Silico Analysis

A combination of molecular docking and molecular dynamics (MD) simulations is proposed to provide a comprehensive understanding of the binding of this compound to human trypsin.

Experimental Protocols

3.1.1 Protein and Ligand Preparation

-

Protein Structure Retrieval: The crystal structure of human trypsin in complex with benzamidine (e.g., PDB ID: 1S0R) will be obtained from the Protein Data Bank.

-

Protein Preparation: The protein structure will be prepared using a molecular modeling suite. This process includes:

-

Removal of water molecules and co-crystallized ligands.

-

Addition of hydrogen atoms.

-

Assignment of protonation states for titratable residues at physiological pH.

-

Energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation: A 3D structure of this compound will be generated. The ligand will be energy minimized using a suitable force field (e.g., MMFF94).

3.1.2 Molecular Docking

-

Binding Site Definition: The binding site will be defined as a grid box centered on the co-crystallized benzamidine in the S1 pocket of trypsin.

-

Docking Simulation: A molecular docking program (e.g., AutoDock Vina) will be used to predict the binding pose of this compound within the defined binding site. The docking algorithm will generate multiple binding conformations, which will be ranked based on their predicted binding affinity (docking score).

-

Pose Analysis: The top-ranked docking poses will be visually inspected to analyze the key interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, between the ligand and the protein.

3.1.3 Molecular Dynamics Simulation

-

System Setup: The top-ranked protein-ligand complex from the docking study will be placed in a periodic box of water molecules, and counter-ions will be added to neutralize the system.

-

Simulation Protocol:

-

The system will be energy minimized.

-

The system will be gradually heated to 310 K and equilibrated under NVT and NPT ensembles.

-

A production MD run of at least 100 ns will be performed.

-

-

Trajectory Analysis: The MD trajectory will be analyzed to assess the stability of the protein-ligand complex, the persistence of key interactions, and the conformational changes in both the protein and the ligand.

Hypothetical Data and Analysis

The following tables summarize the expected quantitative data from the proposed in silico study. This data is hypothetical and serves as an example of how the results would be presented.

Molecular Docking Results

| Ligand | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues (S1 Pocket) | Interaction Type |

| Benzamidine (Control) | -6.5 | 15.8 | Asp189, Ser190, Gly219 | Salt Bridge, H-Bond |

| This compound | -7.2 | 5.1 | Asp189, Ser190, Gly219, Val213 | Salt Bridge, H-Bond, Hydrophobic Interaction |

Molecular Dynamics Simulation Analysis

| System | Average RMSD (Å) (Protein Backbone) | Average RMSD (Å) (Ligand) | Persistent H-Bonds (Ligand-Residue) |

| Trypsin-Benzamidine Complex | 1.2 ± 0.2 | 0.8 ± 0.1 | Amidine-Asp189, Amidine-Ser190 |

| Trypsin-2,3-Dimethoxy-benzamidine Complex | 1.4 ± 0.3 | 1.1 ± 0.2 | Amidine-Asp189, Amidine-Ser190 |

Interpretation of Hypothetical Results

The hypothetical data suggests that the addition of the 2,3-dimethoxy groups could enhance the binding affinity of benzamidine for trypsin. The improved docking score and lower predicted Ki for this compound may be attributed to favorable hydrophobic interactions between the methoxy groups and residues lining the S1 pocket, such as Val213. The MD simulation results would be expected to show a stable binding mode for both ligands, with the key salt bridge to Asp189 being maintained throughout the simulation. A slightly higher RMSD for the this compound complex might indicate some flexibility of the methoxy groups within the binding pocket.

Conclusion

This technical guide outlines a detailed in silico workflow for investigating the interactions of this compound with serine proteases, using human trypsin as a model system. The proposed methodologies, including molecular docking and molecular dynamics simulations, provide a powerful approach to predict binding affinity, identify key interactions, and assess the stability of the protein-ligand complex. The structured presentation of hypothetical data serves as a template for reporting the findings of such a study. This framework can be adapted to explore the interactions of this compound and other derivatives with a range of therapeutically relevant serine proteases, thereby guiding future drug discovery and development efforts.

References

The Versatile Benzamidine Scaffold: A Comprehensive Review in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamidine moiety, a core structural feature in a multitude of biologically active compounds, continues to be a focal point in medicinal chemistry. Its ability to mimic the side chain of arginine allows it to effectively interact with the active sites of various enzymes, particularly serine proteases, making it a privileged scaffold in drug design. This technical guide provides an in-depth review of benzamidine derivatives, summarizing their therapeutic applications, structure-activity relationships, and key experimental methodologies for their synthesis and evaluation.

Benzamidine Derivatives as Anticoagulants

Benzamidine derivatives have been extensively investigated as anticoagulants due to their potent and selective inhibition of key enzymes in the coagulation cascade, such as thrombin and Factor Xa.

Mechanism of Action

The primary anticoagulant effect of benzamidine derivatives stems from their ability to act as competitive inhibitors of serine proteases in the coagulation cascade. The positively charged amidinium group of the benzamidine scaffold forms a strong salt bridge with the carboxylate side chain of an aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes. This interaction, along with other hydrophobic and hydrogen bonding interactions with the enzyme's active site, effectively blocks the substrate from binding and halts the coagulation process.

A simplified representation of the coagulation cascade and the points of inhibition by benzamidine derivatives is illustrated below.

Methodological & Application

Synthesis of 2,3-Dimethoxy-benzamidine Hydrochloride: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 2,3-Dimethoxy-benzamidine hydrochloride, a valuable building block for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and pharmaceutical sciences. The protocol details a two-step process based on the classical Pinner reaction, starting from 2,3-dimethoxybenzonitrile.

Introduction

Benzamidine derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. They are known to act as inhibitors of various enzymes, including serine proteases, and have applications in the development of anticoagulants, anticancer agents, and other therapeutics. The specific substitution pattern of the benzene ring can significantly influence the compound's biological activity and pharmacokinetic properties. This compound, in particular, offers a unique scaffold for further chemical modification and exploration of its therapeutic potential.[1]

This protocol outlines the synthesis of this compound hydrochloride via the Pinner reaction. This well-established method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate ester (Pinner salt), which is subsequently converted to the corresponding amidine by treatment with ammonia.[2][3]

Reaction Scheme

The synthesis proceeds in two main steps:

-

Formation of the Pinner Salt: 2,3-Dimethoxybenzonitrile reacts with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding ethyl 2,3-dimethoxybenzimidate hydrochloride.

-

Ammonolysis: The intermediate Pinner salt is then treated with a source of ammonia to yield the final product, this compound hydrochloride.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,3-Dimethoxybenzonitrile | ≥98% | Commercially Available |

| Anhydrous Ethanol | ACS Grade | Commercially Available |

| Hydrogen Chloride Gas | Anhydrous | Commercially Available |

| Anhydrous Diethyl Ether | ACS Grade | Commercially Available |

| Ammonia (e.g., in ethanol) | Various | Commercially Available |

| Ammonium Carbonate | ACS Grade | Commercially Available |

Step 1: Synthesis of Ethyl 2,3-Dimethoxybenzimidate Hydrochloride (Pinner Salt)

-

A solution of 2,3-dimethoxybenzonitrile (1.0 eq) in anhydrous ethanol (approx. 5-10 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

The solution is cooled to 0 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and should be monitored to maintain the temperature below 10 °C.

-

The stream of HCl gas is continued until the solution is saturated and a precipitate of the Pinner salt may begin to form.

-

The reaction mixture is then stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a period of time (typically several hours to overnight) to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove excess HCl and solvent.

-

The crude Pinner salt is often washed with anhydrous diethyl ether to remove any unreacted starting material and dried under vacuum. This intermediate is typically used in the next step without further purification due to its hygroscopic and unstable nature.[3]

Step 2: Synthesis of this compound Hydrochloride

-

The crude ethyl 2,3-dimethoxybenzimidate hydrochloride from the previous step is dissolved in a suitable anhydrous solvent, such as ethanol or methanol.

-

The solution is cooled in an ice bath.

-